REACTION_SMILES
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[CH3:28][NH2:29].[CH:12]([CH3:13])([CH3:14])[O:15][c:16]1[cH:17][c:18]([CH:22]=[CH:23][CH2:24][CH:25]([CH3:26])[OH:27])[cH:19][n:20][cH:21]1.[c:1]1([CH3:2])[cH:3][cH:4][c:5]([S:6]([OH:7])(=[O:8])=[O:9])[cH:10][cH:11]1>>[CH:12]([CH3:13])([CH3:14])[O:15][c:16]1[cH:17][c:18]([CH:22]=[CH:23][CH2:24][CH:25]([CH3:26])[NH:29][CH3:28])[cH:19][n:20][cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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CC(O)CC=Cc1cncc(OC(C)C)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)CC=Cc1cncc(OC(C)C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Type
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product
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Smiles
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CNC(C)CC=Cc1cncc(OC(C)C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |